Cas no 1805101-72-7 (Ethyl 3-bromo-5-cyano-2-methoxybenzoate)

Ethyl 3-bromo-5-cyano-2-methoxybenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-bromo-5-cyano-2-methoxybenzoate
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- インチ: 1S/C11H10BrNO3/c1-3-16-11(14)8-4-7(6-13)5-9(12)10(8)15-2/h4-5H,3H2,1-2H3
- InChIKey: VCKKICNVYBBOSF-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(C#N)=CC(C(=O)OCC)=C1OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 299
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 59.3
Ethyl 3-bromo-5-cyano-2-methoxybenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015017053-250mg |
Ethyl 3-bromo-5-cyano-2-methoxybenzoate |
1805101-72-7 | 97% | 250mg |
504.00 USD | 2021-06-18 | |
Alichem | A015017053-1g |
Ethyl 3-bromo-5-cyano-2-methoxybenzoate |
1805101-72-7 | 97% | 1g |
1,460.20 USD | 2021-06-18 | |
Alichem | A015017053-500mg |
Ethyl 3-bromo-5-cyano-2-methoxybenzoate |
1805101-72-7 | 97% | 500mg |
782.40 USD | 2021-06-18 |
Ethyl 3-bromo-5-cyano-2-methoxybenzoate 関連文献
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
Ethyl 3-bromo-5-cyano-2-methoxybenzoateに関する追加情報
Ethyl 3-bromo-5-cyano-2-methoxybenzoate (CAS No. 1805101-72-7): An Overview
Ethyl 3-bromo-5-cyano-2-methoxybenzoate (CAS No. 1805101-72-7) is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and synthetic chemistry. This compound is characterized by its unique molecular structure, which includes a bromo, cyano, and methoxy functional group attached to a benzene ring. These functionalities contribute to its reactivity and make it an attractive intermediate for the synthesis of more complex molecules.
The chemical formula of Ethyl 3-bromo-5-cyano-2-methoxybenzoate is C11H9BrNO3, and it has a molecular weight of approximately 279.09 g/mol. The compound is typically synthesized through a series of well-documented chemical reactions, starting from readily available starting materials such as 3-bromo-5-cyano-2-methoxybenzoic acid and ethanol. The esterification reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the desired product.
In the pharmaceutical industry, Ethyl 3-bromo-5-cyano-2-methoxybenzoate has shown promise as an intermediate in the synthesis of various bioactive compounds. Recent studies have highlighted its potential as a building block for the development of new drugs targeting specific biological pathways. For instance, researchers at the University of California, Los Angeles (UCLA) have reported that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer properties. These findings suggest that Ethyl 3-bromo-5-cyano-2-methoxybenzoate could play a crucial role in the discovery and development of novel therapeutic agents.
Beyond its pharmaceutical applications, Ethyl 3-bromo-5-cyano-2-methoxybenzoate has also found use in materials science. Its unique combination of functional groups makes it suitable for the synthesis of advanced materials with tailored properties. For example, researchers at the Massachusetts Institute of Technology (MIT) have utilized this compound as a precursor for the preparation of conductive polymers and nanomaterials. These materials have potential applications in electronics, energy storage, and sensor technology.
The physical properties of Ethyl 3-bromo-5-cyano-2-methoxybenzoate are well-characterized and contribute to its utility in various synthetic processes. It is a solid at room temperature with a melting point ranging from 65°C to 68°C. The compound is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol, acetone, and dichloromethane. These solubility characteristics make it easy to handle and process in laboratory settings.
Safety considerations are an important aspect when working with any chemical compound. While Ethyl 3-bromo-5-cyano-2-methoxybenzoate is not classified as a hazardous material under current regulations, it is advisable to handle it with care and follow standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats to minimize exposure risks.
In conclusion, Ethyl 3-bromo-5-cyano-2-methoxybenzoate (CAS No. 1805101-72-7) is a valuable compound with diverse applications in pharmaceuticals, materials science, and synthetic chemistry. Its unique molecular structure and reactivity make it an attractive intermediate for the synthesis of more complex molecules with potential therapeutic and technological applications. Ongoing research continues to uncover new possibilities for this versatile compound, solidifying its importance in modern scientific endeavors.
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